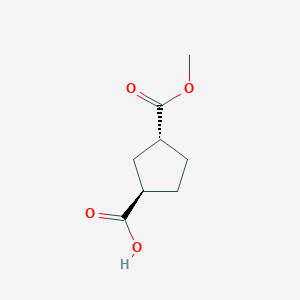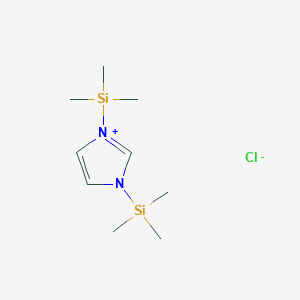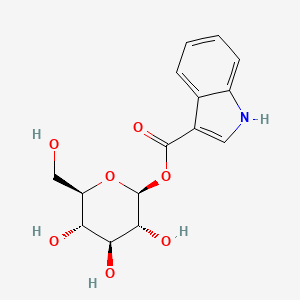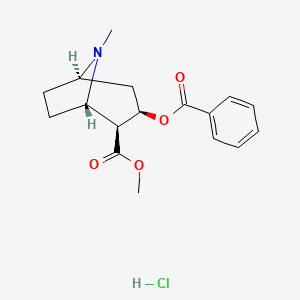![molecular formula C9H20N2 B13450101 2-[(Dimethylamino)methyl]cyclohexan-1-amine CAS No. 825-63-8](/img/structure/B13450101.png)
2-[(Dimethylamino)methyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methyl]cyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexane, where a dimethylamino group is attached to the cyclohexane ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-[(Dimethylamino)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
2-[(Dimethylamino)methyl]cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(Dimethylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in the body, which can influence its biological effects.
類似化合物との比較
Similar Compounds
2-[(Dimethylamino)methyl]cyclohexanone: A closely related compound where the amine group is replaced by a ketone group.
2-[(Dimethylamino)methyl]cyclohexanol: Another similar compound where the amine group is replaced by a hydroxyl group.
Uniqueness
2-[(Dimethylamino)methyl]cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
825-63-8 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-8-5-3-4-6-9(8)10/h8-9H,3-7,10H2,1-2H3 |
InChIキー |
CFSDKEAIRWMYOL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate](/img/structure/B13450021.png)
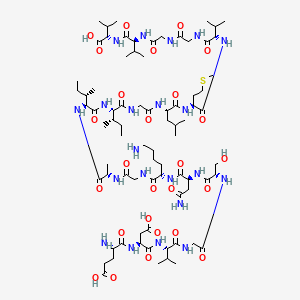
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
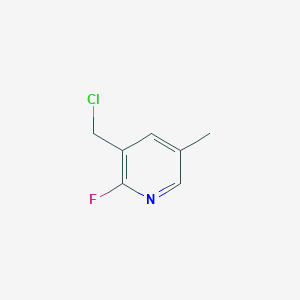
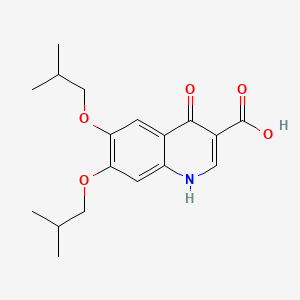
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)
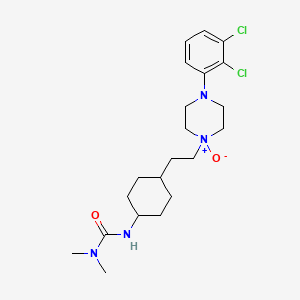

![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
